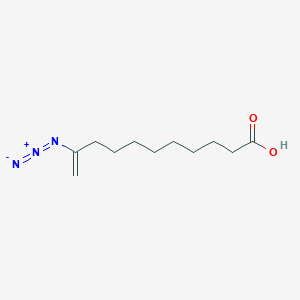
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole typically involves the reaction of tert-butyl-substituted phenyl compounds with phosphorus-containing reagents under controlled conditions. One common method includes the use of tert-butylphenylphosphine and chlorophenyl isocyanate, which react to form the oxazaphosphole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phosphorus-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 0°C.
Substitution: Amines, thiols; temperatures around 25°C to 50°C.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted oxazaphospholes with various functional groups.
科学的研究の応用
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential as an anticancer agent due
特性
CAS番号 |
96332-58-0 |
|---|---|
分子式 |
C12H13ClNOP |
分子量 |
253.66 g/mol |
IUPAC名 |
5-tert-butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole |
InChI |
InChI=1S/C12H13ClNOP/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
InChIキー |
CDOSARKOTGDAQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=PC(=NO1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


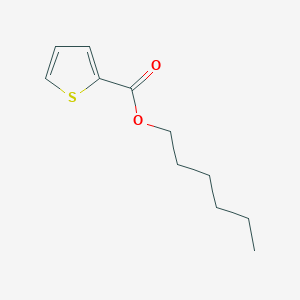
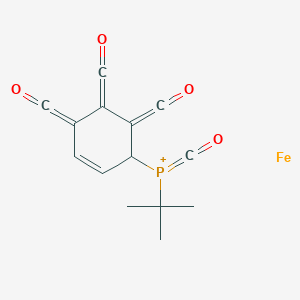
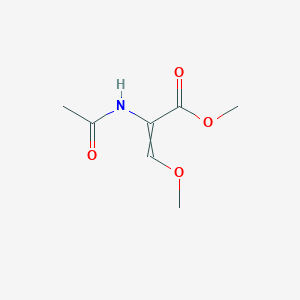

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
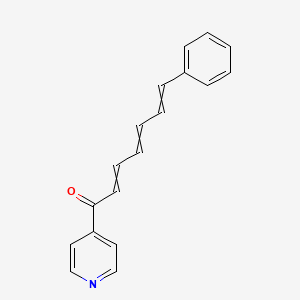
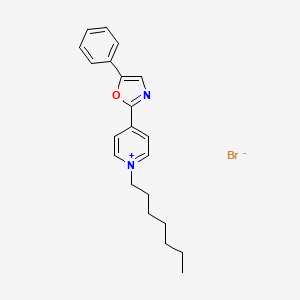
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
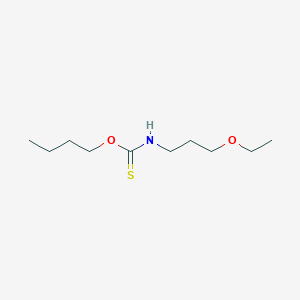
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
